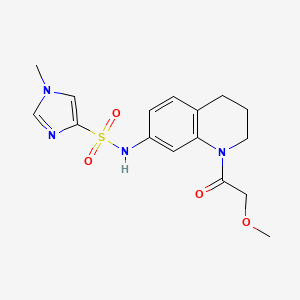

2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile” is a chemical compound with the molecular formula C15H11ClN2O2 and a molecular weight of 286.71 . It is also known by other synonyms such as “2,2-diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile” and "1,1-Cyclopropanedicarbonitrile, 2,2-diacetyl-3-(4-chlorophenyl)-" .

Chemical Reactions Analysis

While specific chemical reactions involving “2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile” are not available, cyclopropane derivatives are known to participate in various types of reactions. For example, donor–acceptor (D–A) cyclopropanes have been used in a large number of [3+2]- and [3+3]-annulation reactions for the synthesis of five- and six-membered cyclic compounds .Physical And Chemical Properties Analysis

The boiling point of “2,2-Diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile” is predicted to be 513.4±50.0 °C and its density is predicted to be 1.34±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Organic Synthesis: Ring-Opening Reactions

This compound exhibits interesting reactivity under Phase Transfer Catalysis (PTC) conditions. It can undergo ring-opening reactions when treated with thioacetic acid, leading to the formation of S-thiolate products . This reaction is significant for the synthesis of sulfur-containing organic compounds, which are valuable in pharmaceuticals and agrochemicals .

Organic Synthesis: Decyanation Reactions

Another application in organic synthesis is the decyanation reaction. Under certain conditions, this compound can lose its cyano groups to form new cyclopropane derivatives. This process is facilitated by the use of solid cesium carbonate and results in diastereoselective acetylation .

Catalysis Research

The divergent reactivity of this compound under different conditions makes it a subject of interest in catalysis research. By manipulating the reaction environment, chemists can control the outcome of the reaction, choosing between cyclic or open-chain products. This has implications for the development of new catalysts and reaction pathways .

Material Science: Crystal Engineering

The structural features of this compound make it suitable for crystal engineering studies. Its ability to form stable crystals can be exploited to understand intermolecular interactions and design new materials with desired properties .

Pharmaceutical Testing: Reference Standards

In pharmaceutical testing, this compound is used as a high-quality reference standard. It helps ensure the accuracy of analytical methods and the reliability of test results in the development of new drugs .

Chemical Education: Reactivity and Strain Energy

This compound serves as an excellent example to teach concepts of reactivity and strain energy in cyclopropanes. Its unique structure, with donor and acceptor groups, illustrates the effects of ring strain and the kinetic inertness of cyclopropane bonds, making it a valuable teaching aid .

Propiedades

IUPAC Name |

2,2-diacetyl-3-(4-chlorophenyl)cyclopropane-1,1-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-9(19)15(10(2)20)13(14(15,7-17)8-18)11-3-5-12(16)6-4-11/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAHYGOEVHMUJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2853106.png)

![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2853107.png)

![N-(2-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2853109.png)

![N-[(1-Methylsulfanylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2853112.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2853121.png)

![1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide](/img/structure/B2853124.png)